molecular formula C9H8FN3OS B1463561 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 1240571-96-3

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1463561
CAS No.: 1240571-96-3
M. Wt: 225.25 g/mol
InChI Key: XMGXZUGGNZYURQ-UHFFFAOYSA-N
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Description

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H8FN3OS and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Biological Activity

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₈FN₃OS
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 1240571-96-3

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. The presence of halogen substituents, such as fluorine in this compound, enhances antibacterial activity against various Gram-positive and Gram-negative bacteria.

A study demonstrated that compounds with similar thiadiazole structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL, suggesting moderate to strong antibacterial properties .

PathogenMIC (μg/mL)Compound Tested
Staphylococcus aureus32This compound
Escherichia coli64This compound

Antifungal Activity

The compound also exhibits antifungal activity. Derivatives with similar structures have been shown to inhibit fungal growth effectively. For example, compounds with the thiadiazole moiety displayed significant activity against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .

Fungal StrainInhibition (%)MIC (μg/mL)
Candida albicans5824
Aspergillus niger6632

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing the thiadiazole ring have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).

In vitro studies indicated that the compound exhibited cytotoxic effects with IC₅₀ values lower than those of conventional chemotherapeutics like doxorubicin. Flow cytometry analyses revealed that these compounds could activate apoptotic pathways by increasing p53 levels and caspase activity .

Cancer Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7<10Apoptosis induction via p53
U-937<12Caspase activation

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated that those with fluorinated phenyl groups exhibited superior activity against both bacterial and fungal strains .
  • Cytotoxicity Assessment : In a recent investigation involving human cancer cell lines, the compound was tested for its cytotoxic effects. The study found that it significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through mitochondrial pathways .

Properties

IUPAC Name

5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c1-14-6-4-2-3-5(10)7(6)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGXZUGGNZYURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 2-fluoro-6-methoxybenzoic acid (2 g, 11.7 6 mmol) and hydrazinecarbothioamide (1.607 g, 17.63 mmol) was cooled under nitrogen atmosphere in an ice bath and POCl3 (3.29 mL, 35.3 mmol) was added drop-wise. On completion of the addition, the reaction mixture was stirred at 78° C. for 3 hours. The reaction mixture was cooled in an ice bath and quenched by addition of ice water (˜50 mL) to give a solid/gum-like mass. This solid was sonicated for 1.5 hours and the resulting suspension was diluted with a further 50 mL of water then slurried at room temperature for ˜16 hours. The solid was collected by vacuum filtration, rinsed with water, re-suspended in saturated NaHCO3(aq) (˜100 mL) and slurried for ˜30 minutes. The resulting solid was collected by vacuum filtration, then rinsed with water to afford the crude product as an off-white solid. The crude material was pre-absorbed onto silica gel and purified by flash chromatography using a 120 g silica cartridge with a 0-10% MeOH/DCM gradient as the eluent to afford the title compound as a pale yellow solid (1.265 g, 45% yield). LC-MS: Rt 0.77 min; MS m/z 226.1 [M+H]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.48 (td, J=8.34, 6.57 Hz, 1H), 7.29 (s, 2H), 7.02 (d, J=8.08 Hz, 1H), 6.91-6.99 (m, 1H), 3.85 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.607 g
Type
reactant
Reaction Step One
Name
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.